molecular formula C36H64O B14223057 1-Phenyltriacontan-3-one CAS No. 825629-38-7

1-Phenyltriacontan-3-one

Cat. No.: B14223057
CAS No.: 825629-38-7
M. Wt: 512.9 g/mol
InChI Key: QMCVDHAEKUXGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyltriacontan-3-one is an organic compound with the molecular formula C36H64O It is characterized by a long aliphatic chain with a phenyl group attached to the third carbon atom, making it a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyltriacontan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of a long-chain alkane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyltriacontan-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 1-Phenyltriacontanoic acid.

    Reduction: 1-Phenyltriacontan-3-ol.

    Substitution: 4-Nitro-1-phenyltriacontan-3-one (nitration product).

Scientific Research Applications

1-Phenyltriacontan-3-one has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.

    Biology: It serves as a probe in studies of lipid-protein interactions due to its long aliphatic chain.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its hydrophobic properties to encapsulate and transport hydrophobic drugs.

    Industry: It is used in the formulation of specialty lubricants and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

1-Phenyltriacontan-3-one can be compared with other long-chain ketones such as 1-Phenylhexadecan-3-one and 1-Phenylheptadecan-3-one. While these compounds share similar structural features, this compound is unique due to its longer aliphatic chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.

Comparison with Similar Compounds

  • 1-Phenylhexadecan-3-one
  • 1-Phenylheptadecan-3-one
  • 1-Phenylnonadecan-3-one

Properties

CAS No.

825629-38-7

Molecular Formula

C36H64O

Molecular Weight

512.9 g/mol

IUPAC Name

1-phenyltriacontan-3-one

InChI

InChI=1S/C36H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-36(37)34-33-35-30-27-26-28-31-35/h26-28,30-31H,2-25,29,32-34H2,1H3

InChI Key

QMCVDHAEKUXGCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.